molecular formula C10H17NO2 B6284347 rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid CAS No. 1291023-76-1

rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid

Cat. No.: B6284347
CAS No.: 1291023-76-1
M. Wt: 183.2
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Description

rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid: is a chiral compound with significant interest in the field of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid typically involves the hydrogenation of quinolizidine derivatives under specific conditions. One common method includes the catalytic hydrogenation of quinolizidine in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the double bonds in the quinolizidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizidine-1-carboxylic acid derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alcohols, amines, and acid chlorides are used under acidic or basic conditions.

Major Products

    Oxidation: Quinolizidine-1-carboxylic acid derivatives.

    Reduction: Fully saturated quinolizidine derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

rac-(1R,9aR)-octahydro-1H-quinolizine-1-carboxylic acid can be compared with other quinolizidine derivatives, such as:

    Quinolizidine: The parent compound with a simpler structure.

    Quinolizidine-1-carboxylic acid: A closely related compound with similar properties.

    Octahydroquinolizidine: A fully saturated derivative with different reactivity.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the carboxylic acid group, which imparts distinct chemical and biological properties.

Properties

CAS No.

1291023-76-1

Molecular Formula

C10H17NO2

Molecular Weight

183.2

Purity

95

Origin of Product

United States

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